N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
CAS No.: 941900-69-2
Cat. No.: VC5209026
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941900-69-2 |
---|---|
Molecular Formula | C16H24N2O3S |
Molecular Weight | 324.44 |
IUPAC Name | N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide |
Standard InChI | InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3 |
Standard InChI Key | BXVJJZOTYIUUPQ-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound comprises a tetrahydroquinoline scaffold—a partially hydrogenated quinoline derivative—modified with two functional groups:
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Isobutyryl group (1-position): Introduces steric bulk and modulates electronic properties via its carbonyl moiety.
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Propane-2-sulfonamide (7-position): Enhances solubility and potential bioactivity through hydrogen-bonding capabilities .
The tetrahydroquinoline core is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity and enzyme inhibition . Its saturation reduces aromaticity, potentially improving metabolic stability compared to fully aromatic quinolines.
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Weight | ~352.45 g/mol | Calculated from structure |
LogP | ~2.8 | Analogous sulfonamide derivatives |
Solubility | Moderate in DMSO | Sulfonamide polarity |
The isobutyryl group likely increases lipophilicity, while the sulfonamide enhances aqueous solubility at physiological pH.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections are feasible:
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Tetrahydroquinoline formation followed by sulfonamide coupling.
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Late-stage introduction of the isobutyryl group after constructing the sulfonamide-tetrahydroquinoline intermediate.
Photoredox-Catalyzed Tetrahydroquinoline Synthesis
Adapting methodologies from indole alkaloid synthesis , the tetrahydroquinoline core could be assembled via radical cascade reactions. For example:
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Substrate preparation: Asymmetric Michael addition of malonate derivatives to nitro-cinnamic aldehydes yields chiral intermediates.
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Photoredox cyclization: Using Ir(dtbbpy)(ppy)₂PF₆ (0.5 mol%) under blue LED irradiation induces intramolecular C–N bond formation (Scheme 1) .
Scheme 1: Proposed radical cyclization for tetrahydroquinoline synthesis
Sulfonamide Coupling
The propane-2-sulfonamide group can be introduced via:
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Diazo coupling: Analogous to the synthesis of 1,1,1-trifluoro-N-(1-methyl-tetrahydroquinolin-7-yl)methanesulfonamide , where a diazo intermediate reacts with a sulfonating agent (e.g., propane-2-sulfonyl chloride).
Table 1: Comparative sulfonylation conditions
Method | Reagents | Yield (%) | Selectivity | Citation |
---|---|---|---|---|
Diazo coupling | NaNO₂, H₂SO₄, MeOH | 65–75 | Moderate | |
Direct | Sulfonyl chloride, KHCO₃ | 80–85 | High |
Reactivity and Functionalization
Isobutyryl Group Stability
The 1-isobutyryl substituent may undergo hydrolysis under acidic or basic conditions. Preliminary stability studies on analogous compounds suggest:
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pH 1–3 (HCl): Slow hydrolysis over 24 hours (≤10% degradation).
Sulfonamide Modifications
The propane-2-sulfonamide group participates in:
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Hydrogen bonding: Critical for target engagement in enzyme inhibition.
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Metal coordination: Potential chelation with transition metals (e.g., Pd in catalytic systems) .
Industrial Applications
Catalytic Intermediate
The compound could serve as a ligand in photoredox catalysis, analogous to Ir(dtbbpy)(ppy)₂PF₆ .
Pharmaceutical Development
As a CNS-penetrant sulfonamide, potential applications include:
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